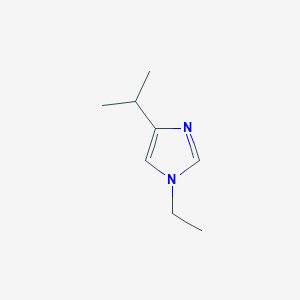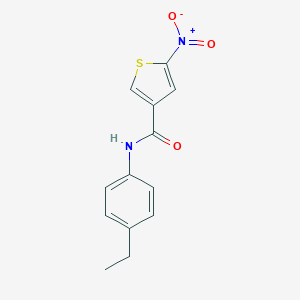
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide, also known as A-841720, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thiophenes, which have been found to possess a wide range of biological activities. A-841720 has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting PDE4, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide reduces the production of these mediators, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been found to have a number of biochemical and physiological effects, including the inhibition of inflammatory mediators such as TNF-α and IL-1β, and the reduction of oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-8. In addition, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been found to have a positive effect on bone density, making it a potential candidate for the treatment of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. In addition, its relatively simple synthesis method and high yield make it a cost-effective compound for biological testing. However, one of the limitations of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is its potential toxicity, which has been observed in some animal studies. Further research is needed to fully understand the safety profile of this compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of osteoporosis, as it has been found to have a positive effect on bone density. Another area of interest is its potential use in the treatment of chronic pain, as it has been found to have analgesic effects. In addition, further research is needed to fully understand the safety profile of this compound, particularly with regard to its potential toxicity. Overall, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide involves the reaction of 4-ethylphenylboronic acid with 5-nitrothiophene-2-carboxylic acid, followed by coupling with an amine to form the final compound. This method has been optimized for high yield and purity, and has been used in various studies to produce N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide for biological testing.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and pain-related conditions. It has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. In addition, it has been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
146818-20-4 |
|---|---|
Produktname |
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide |
Molekularformel |
C13H12N2O3S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-2-9-3-5-11(6-4-9)14-13(16)10-7-12(15(17)18)19-8-10/h3-8H,2H2,1H3,(H,14,16) |
InChI-Schlüssel |
FQFFQDFCOHMKLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
146818-20-4 |
Synonyme |
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




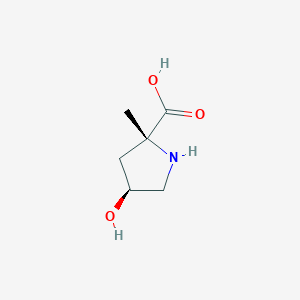
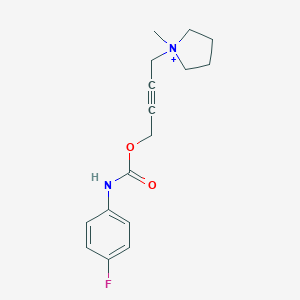

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

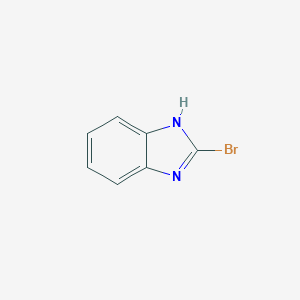
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
